molecular formula C25H23ClFNO5 B4305063 3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-(3,4,5-TRIMETHOXYPHENYL)-2-AZETANONE

3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-(3,4,5-TRIMETHOXYPHENYL)-2-AZETANONE

Cat. No.: B4305063
M. Wt: 471.9 g/mol
InChI Key: DUOUCFGQJFWYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-(3,4,5-TRIMETHOXYPHENYL)-2-AZETANONE is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-(3,4,5-TRIMETHOXYPHENYL)-2-AZETANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azetidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The chlorophenoxy, fluorobenzyl, and trimethoxyphenyl groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-(3,4,5-TRIMETHOXYPHENYL)-2-AZETANONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized derivatives.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens, alkylating agents, or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-(3,4,5-TRIMETHOXYPHENYL)-2-AZETANONE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenoxy)-1-(4-fluorobenzyl)-4-phenylazetidin-2-one: Lacks the trimethoxyphenyl group.

    3-(4-chlorophenoxy)-1-benzyl-4-(3,4,5-trimethoxyphenyl)azetidin-2-one: Lacks the fluorine substituent.

Uniqueness

3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-(3,4,5-TRIMETHOXYPHENYL)-2-AZETANONE is unique due to the specific combination of substituents, which might confer distinct biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

3-(4-chlorophenoxy)-1-[(4-fluorophenyl)methyl]-4-(3,4,5-trimethoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClFNO5/c1-30-20-12-16(13-21(31-2)23(20)32-3)22-24(33-19-10-6-17(26)7-11-19)25(29)28(22)14-15-4-8-18(27)9-5-15/h4-13,22,24H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOUCFGQJFWYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(=O)N2CC3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-(3,4,5-TRIMETHOXYPHENYL)-2-AZETANONE
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3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-(3,4,5-TRIMETHOXYPHENYL)-2-AZETANONE
Reactant of Route 3
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3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-(3,4,5-TRIMETHOXYPHENYL)-2-AZETANONE
Reactant of Route 4
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3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-(3,4,5-TRIMETHOXYPHENYL)-2-AZETANONE
Reactant of Route 5
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3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-(3,4,5-TRIMETHOXYPHENYL)-2-AZETANONE
Reactant of Route 6
Reactant of Route 6
3-(4-CHLOROPHENOXY)-1-(4-FLUOROBENZYL)-4-(3,4,5-TRIMETHOXYPHENYL)-2-AZETANONE

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